(2-(1-Cyanovinyl)phenyl)boronic acid
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Overview
Description
(2-(1-Cyanovinyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This particular compound features a cyanovinyl group attached to the phenyl ring, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Cyanovinyl)phenyl)boronic acid typically involves the reaction of 2-bromophenylboronic acid with acrylonitrile under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, where the boronic acid reacts with the acrylonitrile in the presence of a palladium catalyst and a base, such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-(1-Cyanovinyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyanovinyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2-(1-Cyanovinyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(1-Cyanovinyl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions where the boronic acid group facilitates the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyanovinyl group, making it less versatile in certain reactions.
2-Cyanophenylboronic acid: Similar structure but without the vinyl group, leading to different reactivity.
4-Formylphenylboronic acid: Contains a formyl group instead of a cyanovinyl group, resulting in different chemical properties.
Uniqueness: (2-(1-Cyanovinyl)phenyl)boronic acid is unique due to the presence of both the cyanovinyl and boronic acid groups. This combination allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in organic synthesis .
Biological Activity
(2-(1-Cyanovinyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications, including drug development and enzyme inhibition. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and enzymatic inhibition properties.
Chemical Structure and Properties
The compound this compound features a phenyl ring substituted with a cyanovinyl group and a boronic acid moiety. This structure allows for unique interactions with biological targets, particularly enzymes and receptors.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of proteasomes and other pathways critical for cancer cell survival.
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that derivatives of boronic acids can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values as low as 10 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The following table summarizes the IC50 values of various boronic acid derivatives against different cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 10 |
Bortezomib | U266 | 0.005 |
Other Boronic Derivative | HeLa | 15 |
Antibacterial Activity
Boronic acids have also been studied for their antibacterial properties. The ability of these compounds to inhibit bacterial growth is attributed to their interaction with key bacterial enzymes.
The antibacterial activity is primarily due to the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. A recent study highlighted that this compound effectively inhibited the activity of class C β-lactamases, showcasing its potential as an adjuvant in antibiotic therapy.
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors, particularly in the context of proteases and hydrolases.
Enzymatic Activity Assays
In vitro assays have shown that this compound exhibits moderate inhibition against acetylcholinesterase (AChE), with an IC50 value around 115 µM. Comparatively, it showed stronger inhibition against butyrylcholinesterase (BChE), with an IC50 value of approximately 3 µM.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 115 |
Butyrylcholinesterase | 3 |
Antiurease | 1.10 |
Properties
Molecular Formula |
C9H8BNO2 |
---|---|
Molecular Weight |
172.98 g/mol |
IUPAC Name |
[2-(1-cyanoethenyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,12-13H,1H2 |
InChI Key |
GFDSBEIMHAHDDN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=C)C#N)(O)O |
Origin of Product |
United States |
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